Phenyl-2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranosid

Übersicht

Beschreibung

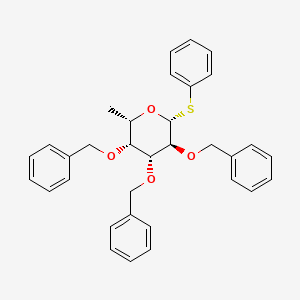

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic carbohydrate derivative. It is a thio-linked glycoside, which means it has a sulfur atom replacing the oxygen atom typically found in the glycosidic bond. This compound is often used in the synthesis of more complex oligosaccharides and glycoconjugates due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Complex Carbohydrates

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside serves as a versatile building block for synthesizing complex carbohydrates and glycosides. Its thio-linked structure enhances stability and reactivity compared to traditional glycosides, making it an ideal candidate for the synthesis of oligosaccharides and glycoconjugates .

Synthesis Methods

The synthesis typically involves protecting hydroxyl groups with benzyl groups and introducing a thiol group at the anomeric carbon. This process allows for the formation of glycosidic bonds with various acceptor molecules, facilitating the creation of complex carbohydrate structures.

Glycobiology

Study of Glycan Structures

In glycobiology, this compound is pivotal for studying glycan structures and their functions. It aids researchers in understanding cell signaling mechanisms and immune responses by providing a means to analyze glycan interactions with proteins .

Proteomics Research

The compound is also utilized in proteomics to investigate protein-glycan interactions, which are crucial for cellular communication and recognition processes. This application is essential for elucidating the roles of glycoproteins in various biological systems.

Drug Development

Design of Glycosylated Drugs

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is employed in the design of glycosylated drugs. These drugs benefit from enhanced bioavailability and target specificity due to the presence of sugar moieties that can improve pharmacokinetic properties .

Therapeutic Applications

The incorporation of this compound into drug formulations can lead to more effective treatments by improving the stability and activity of therapeutic agents through bioconjugation techniques .

Bioconjugation

Attachment to Biomolecules

This compound plays a significant role in bioconjugation, where sugars are attached to proteins or other biomolecules. This process enhances the stability and activity of these biomolecules in therapeutic applications, making them more effective in clinical settings .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is used to develop methods for detecting and quantifying carbohydrates in various samples. This capability supports quality control measures in food and pharmaceutical industries .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Synthetic Chemistry | Building Block for Carbohydrates | Used to synthesize complex carbohydrates and glycoconjugates |

| Glycobiology | Study of Glycan Structures | Aids in understanding cell signaling and immune responses |

| Drug Development | Design of Glycosylated Drugs | Enhances bioavailability and target specificity |

| Bioconjugation | Attachment to Biomolecules | Improves stability and activity of therapeutic agents |

| Analytical Chemistry | Development of Analytical Methods | Supports detection and quantification of carbohydrates |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of the thiol group. The benzyl groups are used to protect the hydroxyl groups at positions 2, 3, and 4. The thiol group is introduced at the anomeric carbon (position 1) through a substitution reaction.

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 are protected using benzyl chloride in the presence of a base such as sodium hydride.

Introduction of Thiol Group: The thiol group is introduced by reacting the protected sugar with thiophenol in the presence of a catalyst like boron trifluoride etherate.

Industrial Production Methods: Industrial production of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The benzyl groups can be removed through hydrogenation.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfide derivatives.

Reduction: Deprotected sugar derivatives.

Substitution: Alkyl or acyl thioethers.

Wirkmechanismus

The mechanism of action of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The thiol group at the anomeric position is highly reactive, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for its role in the synthesis of complex carbohydrates and glycoconjugates.

Vergleich Mit ähnlichen Verbindungen

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside can be compared with other thio-linked glycosides such as:

- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-galactopyranoside

- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-glucopyranoside

Uniqueness:

- Stability: The sulfur atom in the glycosidic bond provides greater stability compared to oxygen-linked glycosides.

- Reactivity: The thiol group is more reactive, making it a better glycosyl donor in synthetic applications.

These unique properties make Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside a valuable compound in the synthesis of complex carbohydrates and glycoconjugates.

Biologische Aktivität

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic glycoside derived from L-fucose. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C33H34O4S

- Molecular Weight : 526.69 g/mol

- CAS Number : 167612-35-3

- Melting Point : 108 °C

- Purity : ≥98.0% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C33H34O4S |

| Molecular Weight | 526.69 g/mol |

| CAS Number | 167612-35-3 |

| Melting Point | 108 °C |

| Purity | ≥98.0% (HPLC) |

Synthesis

The synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves the introduction of a thiophenyl group at the anomeric position of L-fucose, followed by selective benzylation of the hydroxyl groups at positions 2, 3, and 4. This method improves the overall yield and efficiency compared to traditional synthetic routes .

Antimicrobial Properties

Research indicates that phenyl thiosugars exhibit antimicrobial activity. A study demonstrated that derivatives of thiosugars possess inhibitory effects against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Antiviral Activity

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside has been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in cell cultures, making it a candidate for further investigation as an antiviral agent .

Immunomodulatory Effects

The compound has shown potential immunomodulatory effects by enhancing the activity of immune cells. Studies have indicated that thiosugars can stimulate macrophage activity and promote the production of cytokines, which are crucial for immune responses .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion assay was employed.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Antiviral Activity Assessment

- Objective : To assess the antiviral effects on influenza virus.

- Method : Viral plaque reduction assay in MDCK cells.

- Results : The compound reduced viral plaques by up to 70%, suggesting potent antiviral activity.

-

Immunomodulatory Effects Analysis

- Objective : To determine the impact on macrophage function.

- Method : Macrophage activation assays were conducted.

- Results : Increased production of TNF-alpha and IL-6 was observed, indicating enhanced immune response.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAOZACWMVPQOY-MYSXWRMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.